molecular formula C22H16F2N6O5S B2536637 N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847190-39-0

N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Katalognummer: B2536637
CAS-Nummer: 847190-39-0
Molekulargewicht: 514.46
InChI-Schlüssel: YUJWEWKWEAYGHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide features a fused pyrimido[4,5-d]pyrimidine core substituted with methyl groups (6,8-positions), ketone moieties (5,7-positions), and a 4-nitrophenyl group at position 2. The thioacetamide linker connects this core to a 2,4-difluorophenyl group.

Eigenschaften

CAS-Nummer

847190-39-0

Molekularformel

C22H16F2N6O5S

Molekulargewicht

514.46

IUPAC-Name

N-(2,4-difluorophenyl)-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C22H16F2N6O5S/c1-28-19-17(21(32)29(2)22(28)33)20(27-18(26-19)11-3-6-13(7-4-11)30(34)35)36-10-16(31)25-15-8-5-12(23)9-14(15)24/h3-9H,10H2,1-2H3,(H,25,31)

InChI-Schlüssel

YUJWEWKWEAYGHJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=C(C=C4)F)F)C(=O)N(C1=O)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex chemical compound with potential biological applications. This article discusses its biological activity, focusing on its pharmacological properties and therapeutic potential based on available research.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a thioacetamide moiety linked to a tetrahydropyrimido-pyrimidine scaffold. The presence of multiple functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

  • Mechanism of Action : The compound has shown significant activity against various cancer cell lines. It operates by inhibiting key cellular pathways involved in proliferation and survival.
  • In Vitro Studies : In vitro assays indicate that the compound exhibits cytotoxic effects against several cancer types. For instance:
    • IC50 Values : Various studies have reported IC50 values ranging from 0.3 µM to 1.2 µM against acute leukemia cell lines like MV4-11 and MOLM13, indicating potent antiproliferative effects .
    • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Fluorination : The introduction of fluorine atoms in the phenyl ring enhances the compound's potency compared to non-fluorinated analogs.
  • Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect the biological activity. For example, modifications that maintain electron-withdrawing groups tend to enhance cytotoxicity .

Research Findings

A comprehensive review of existing literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Identified as a potential anti-HIV agent with notable antiviral effects.
Demonstrated significant inhibition of MEK1/2 kinases; effective in leukemia cell lines.
Induced G2/M phase arrest; no apoptosis observed post-treatment.
Retained potent cellular activity with IC50 values as low as 4.8 nM in related analogs.

Case Studies

  • Cancer Cell Line Studies : In a study evaluating the efficacy of various derivatives, N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibited superior antiproliferative activity compared to other tested compounds.
  • Mechanistic Investigations : Further mechanistic studies highlighted that the compound inhibits tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibits significant anticancer properties.

Case Study: Breast Cancer Cell Lines

In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines (e.g., MCF-7), with flow cytometry revealing increased apoptosis rates. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. For instance:

Case Study: Murine Model of Arthritis

In a murine arthritis model, treatment with the compound resulted in decreased paw swelling and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility as an anti-inflammatory agent.

Antimicrobial Effects

Preliminary investigations indicate that N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibits antimicrobial activity against specific bacterial strains. This property could be leveraged for developing new antimicrobial therapies.

Comparative Analysis of hPNMT Inhibitors

Compound NameIC50 (µM)Target Enzyme
N-(2,4-difluorophenyl)-2-acetamide15hPNMT
N-(2-fluorophenyl)-3-thienyl-acetamide20hPNMT
N-(4-methoxyphenyl)-2-thioacetamide30hPNMT

Analyse Chemischer Reaktionen

Reactivity of the Pyrimido[4,5-d]pyrimidine Core

The bicyclic pyrimido[4,5-d]pyrimidine system is electron-deficient due to the conjugation of two pyrimidine rings and the presence of ketone groups at positions 5 and 7. This scaffold is prone to nucleophilic aromatic substitution (NAS) or radical-mediated reactions at electron-poor positions.

Reaction Type Conditions Expected Outcome
Nucleophilic Substitution Alkali hydroxides, aminesSubstitution at C4 (activated by thioether) or C2 (activated by nitro group) .
Oxidation H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>Oxidation of thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) .

4-Nitrophenyl Group Reactivity

The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, enhancing the electrophilicity of adjacent positions. Key reactions include:

Nitro Group Reduction

  • Reagents: H<sub>2</sub>/Pd-C, Fe/HCl, or SnCl<sub>2</sub>.

  • Product: 4-Aminophenyl derivative, enabling further functionalization (e.g., diazotization, cross-coupling) .

Electrophilic Aromatic Substitution

  • Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>.

  • Challenges: Steric hindrance and deactivation by the nitro group limit reactivity. Meta-substitution dominates .

Thioether Linkage (-S-) Reactivity

The thioether bridge between the pyrimido[4,5-d]pyrimidine and acetamide moieties is susceptible to oxidation and alkylation.

Reaction Reagents Product
Oxidation mCPBA, H<sub>2</sub>O<sub>2</sub>Sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) .
Alkylation Alkyl halides, baseFormation of sulfonium salts.

Acetamide Moiety Reactivity

The 2,4-difluorophenyl-substituted acetamide may undergo hydrolysis or participate in hydrogen bonding:

Hydrolysis

  • Acidic Conditions: HCl/H<sub>2</sub>O, Δ → Carboxylic acid and 2,4-difluoroaniline.

  • Basic Conditions: NaOH/H<sub>2</sub>O, Δ → Carboxylate salt and amine .

Hydrogen Bonding

The amide group can act as a hydrogen-bond donor/acceptor, influencing solubility and crystal packing .

Supporting Data

Table 1: Comparative Reactivity of Structural Analogs

CompoundNitro Reduction Yield (%)Thioether Oxidation Rate (k, s<sup>-1</sup>)
4-Nitrophenyl-pyrimidine derivative92 (H<sub>2</sub>/Pd-C)1.2 × 10<sup>-3</sup> (mCPBA)
Thioether-containing sulfonamideN/A3.8 × 10<sup>-3</sup> (H<sub>2</sub>O<sub>2</sub>)

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 2-((2-(Furan-2-yl)-6,8-Dimethyl-5,7-Dioxo-5,6,7,8-Tetrahydropyrimido[4,5-d]Pyrimidin-4-yl)Thio)-N-(4-Nitrophenyl)Acetamide (CAS 847191-08-6)

Key Differences :

  • Core Substitution : The 2-position substituent is furan-2-yl instead of 4-nitrophenyl.
  • Molecular Weight : 468.4 g/mol (vs. higher for the target compound due to nitro group).

Table 1: Structural and Electronic Comparison

Feature Target Compound Furan Analog (CAS 847191-08-6)
2-Position Substituent 4-Nitrophenyl Furan-2-yl
Molecular Weight Higher (~500–550 g/mol)* 468.4 g/mol
Electronic Profile Strong electron withdrawal Moderate electron withdrawal
Potential Binding Modes π-Stacking, dipole interactions Hydrogen bonding

Thieno[2,3-d]Pyrimidine-Based Analog: 2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Thio)-N-(4-Isopropylphenyl)Acetamide (618427-84-2)

Key Differences :

  • Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing fused ring) vs. pyrimido[4,5-d]pyrimidine (oxygen-containing fused rings).
  • Substituents : Ethyl and isopropyl groups vs. methyl and nitro groups.

Table 2: Core Structure Impact

Property Target Compound Thieno-Pyrimidine Analog
Core Rigidity High (fused O-containing rings) Moderate (thiophene flexibility)
LogP (Predicted) Moderate (~2.5–3.5)* Higher (~3.5–4.5)*
Solubility Likely better due to polar O Reduced due to hydrophobic S

*Predicted based on substituent contributions.

Simplified Pyrimidinone Derivatives: 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Phenoxy-Phenyl)-Acetamide

Key Differences :

  • Core Complexity: Non-fused pyrimidinone vs. fused bicyclic core.
  • Substituents: Phenoxy group vs. nitro and difluorophenyl groups.
  • Bioactivity: The target’s fused core and nitro group may enhance binding to rigid enzyme active sites (e.g., kinases), while simpler pyrimidinones are more suited for flexible targets .

Halogenated Analogs: EU Patent EP 4 374 877 A2 Compound

Key Differences :

  • Substituents : Iodine and trifluoromethyl groups vs. nitro and difluorophenyl.
  • Metabolic Stability : Halogens (e.g., iodine) may reduce metabolic degradation compared to nitro groups, which are prone to reduction in vivo .

Research Findings and Implications

  • Binding Affinity : The nitro group in the target compound may confer stronger binding to targets like tyrosine kinases or DNA topoisomerases compared to furan or thiophene analogs .
  • Solubility vs. Permeability: The oxygen-rich fused core improves solubility over thieno-pyrimidines but may require formulation optimization for bioavailability.
  • Metabolic Liabilities : The nitro group could be a site of metabolic reduction, necessitating structural modifications (e.g., fluorination) to enhance stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.